molecular formula C12H19N5O3 B2706820 methyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1797246-90-2

methyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate

Cat. No. B2706820
CAS RN: 1797246-90-2
M. Wt: 281.316
InChI Key: LBELKCJGPPGICN-UHFFFAOYSA-N
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Description

The compound appears to contain a 1,2,3-triazole ring, which is a type of azole, a class of five-membered heterocyclic compounds containing at least one nitrogen atom and other non-carbon atoms . The 1,2,3-triazole ring is known for its stability and unique reactivity, which makes it a common component in many pharmaceuticals and synthetic compounds .


Molecular Structure Analysis

The 1,2,3-triazole ring is a planar, aromatic, and polar structure. It has the ability to participate in various types of bonding and interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions .


Chemical Reactions Analysis

1,2,3-Triazoles are known to undergo a variety of chemical reactions, including N-alkylation, N-arylation, and various types of cycloaddition reactions .

Scientific Research Applications

Anticancer Activity

Triazoles exhibit promising anticancer properties. Several drugs containing triazole scaffolds have been developed and validated. For instance:

Antiviral Applications

Triazoles have been investigated for their antiviral propertiesRibavirin , a broad-spectrum antiviral drug, contains a triazole ring and is used in hepatitis treatment .

Antibacterial Effects

Certain triazole derivatives exhibit antibacterial activity. Researchers have explored their potential in combating bacterial infections .

Chemical Biology and Enzyme Binding

The unique structure of triazoles allows them to form non-covalent bonds with enzymes and receptors. This property makes them valuable in chemical biology and drug discovery .

Supramolecular Chemistry and Materials Science

Triazoles play a role in supramolecular chemistry and materials science. Their rigidity, stability, and ability to bind with enzymes make them an inspiration for medicinal chemists .

Fluorescent Imaging and Bioconjugation

Researchers have explored triazoles for applications in fluorescent imaging and bioconjugation. Their versatility and compatibility with biological systems make them attractive candidates for labeling and tracking molecules .

Mechanism of Action

Future Directions

The use of 1,2,3-triazoles in medicinal chemistry is a topic of ongoing research, with many potential applications in the development of new pharmaceuticals . The unique properties of the 1,2,3-triazole ring make it a valuable tool in the design of new compounds with potential biological activity .

properties

IUPAC Name

methyl 4-[[(1-methyltriazole-4-carbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O3/c1-16-8-10(14-15-16)11(18)13-7-9-3-5-17(6-4-9)12(19)20-2/h8-9H,3-7H2,1-2H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBELKCJGPPGICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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